molecular formula C6H6FN B128567 4-Fluoroaniline CAS No. 371-40-4

4-Fluoroaniline

Cat. No.: B128567
CAS No.: 371-40-4
M. Wt: 111.12 g/mol
InChI Key: KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Description

4-Fluoroaniline is an organofluorine compound with the chemical formula C6H6FN . It is a colorless liquid and one of the three isomers of fluoroaniline. This compound is widely used as a precursor in various applications, including medicinal chemistry and the production of fungicides and fentanyl analogues .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Chloroaniline
  • 4-Trifluoromethylaniline

Uniqueness

4-Fluoroaniline is unique due to its specific position of the fluorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-fluoroaniline
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InChI

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)F
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Molecular Formula

C6H6FN
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DSSTOX Substance ID

DTXSID9022027
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Molecular Weight

111.12 g/mol
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Physical Description

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline]
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Boiling Point

358.7 °F at 760 mmHg (USCG, 1999), 188 °C
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Flash Point

165 °F (USCG, 1999), 74 °C
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Solubility

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform
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Density

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C
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Vapor Pressure

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C
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Color/Form

Liquid, Pale yellow liquid

CAS No.

371-40-4; 87686-42-8, 371-40-4
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Melting Point

30.6 °F (USCG, 1999), -1.9 °C
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Synthesis routes and methods

Procedure details

To react 2,3-dichloromaleic acid, an anhydride or an ester thereof with 4-fluoroaniline, the latter may be added to the former dropwise with mixing. In this case, however, if the reaction is carried out at higher temperature, for example at reflux temperatures, then byproducts tend to be formed through the reaction of p-fluoroaniline with N-(4-fluorophenyl)-2,3-dichloromaleimide, thereby reducing the purity of the product. This danger may be eliminated by employment of a two-stage reaction method wherein the starting material is mixed with 4-fluoroaniline dropwise at comparatively lower temperatures (first stage) and then the reaction is completed at elevated temperatures (second stage) to minimize the formation of byproducts. The reaction temperature for the first stage is lower than 60° C, preferably in the range of room temperature -- 50° C; the reaction temperature for the second stage is preferably in the range of 60° C to reflux temperature. When the reaction is to be effected in a single stage, it is advisable to add 4-fluoroaniline dropwise into 2,3-dichloromaleic acid, an anhydride or an ester thereof. Whereas when a two-stage reaction is adopted, the desired product may be obtained at a similar high yield by adding the former to the latter dropwise or vice versa. The reaction time is not specially limited and may be selected within a wide range: the reaction may usually be fully completed within 1-6 hours. In the two-stage reaction the dropping time for the first stage may be in the range of 10-60 minutes and the reaction time for the second stage may be in the range of 1-6 hours. In this way the desired substance may be obtained at a high purity after completion of the reaction by merely cooling the reaction mixture and then separating the crystals by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroaniline
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4-Fluoroaniline
Reactant of Route 3
4-Fluoroaniline
Reactant of Route 4
4-Fluoroaniline
Reactant of Route 5
4-Fluoroaniline
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4-Fluoroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Fluoroaniline?

A1: this compound has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ FTIR, FT-Raman, and SERS for vibrational analysis of this compound. [] These techniques provide insights into the molecule's structure and bonding. NMR spectroscopy, particularly 19F-NMR, is also invaluable for identifying and quantifying this compound and its metabolites in biological samples. [, , , ]

Q3: How does the fluorine atom influence the properties of this compound?

A3: The introduction of fluorine at the para position significantly impacts the electronic distribution and reactivity of the aniline molecule. Studies using EPR and zero field ODMR techniques revealed that the fluorine atom contributes to the distortion of the molecule into an antiquinoid form in its excited triplet state. [] This distortion influences its photophysical and photochemical properties.

Q4: What are common starting materials for the synthesis of this compound?

A4: this compound can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene. [] Another approach involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, employing catalysts like Pd-Fe/TiO2 for enhanced efficiency. []

Q5: Can you describe an efficient method for oxidizing this compound to 4-Fluoroazobenzene?

A5: An improved method utilizes K3Fe(CN)6/KOH with 2,4,6-tri-tert-butylphenol as a catalyst for the oxidation of this compound to 4-Fluoroazobenzene. [] This method offers a rapid and efficient route for 4-Fluoroazobenzene synthesis.

Q6: What is the significance of borazine formation from this compound and how is it studied?

A6: The reaction of this compound with boron trichloride leads to the formation of B,B′,B′′-trichloro-N,N′,N′′-tri(p-fluorophenyl)borazine, a precursor for hybrid graphene-boron nitride nanostructures used in chemical vapor deposition. The mechanism of this reaction, involving the formation of reactive intermediates like anilinodichloroborane, has been extensively studied using NMR spectroscopy, X-ray crystallography, and computational methods. []

Q7: Can you describe the use of this compound in perovskite solar cells?

A8: this compound serves as an effective nondestructive passivating agent in perovskite solar cell fabrication. [] Its conjugated amine and para-fluoro substituent contribute to its nondestructive nature. [] When applied through a hot vapor assisted colloidal process, it forms a protective layer, enhancing stability and optoelectronic properties, ultimately improving the solar cell's performance. []

Q8: How is this compound metabolized in rats?

A9: In rats, this compound undergoes both ortho- and para-hydroxylation. [] Ortho-hydroxylation leads to the formation of 2-amino-5-fluorophenylsulphate as the major metabolite. [] Para-hydroxylation results in defluorination, producing 4-acetamidophenol (paracetamol) and its conjugates. []

Q9: What are the metabolic differences between this compound and 4-Fluoroacetanilide in rats?

A10: While both compounds share similar metabolic pathways, 4-Fluoroacetanilide primarily undergoes N-deacetylation to this compound before further metabolism. [] This highlights the role of N-acetylation in influencing the metabolic fate of aniline derivatives.

Q10: How is this compound metabolized in earthworms?

A11: Earthworms primarily metabolize this compound through conjugation reactions, forming N-β-glucoside and γ-glutamyl conjugates as the major metabolites. [] This metabolism appears to be independent of gut microflora, highlighting the earthworm's inherent detoxification mechanisms. []

Q11: What analytical techniques are used to determine this compound exposure in biological monitoring?

A12: Biological monitoring of this compound exposure primarily involves the determination of its urinary metabolite, 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S). [] This method provides insights into recent exposure levels. For longer-term monitoring, the analysis of this compound adducts bound to hemoglobin (Hb) is more reliable. []

Q12: What are the advantages and limitations of using urinary CFA-S versus Hb adducts for biological monitoring of this compound exposure?

A13: Urinary CFA-S measurement is a sensitive method for detecting recent exposure but has limitations in assessing intermittent exposures due to its rapid elimination from the body. [] Hb adduct analysis, on the other hand, provides a more reliable assessment of cumulative exposure over a longer timeframe due to the stability of Hb adducts. []

Q13: How is HPLC-MS/MS employed in the analysis of this compound?

A14: HPLC-MS/MS is a powerful technique for quantifying this compound and its related genotoxic impurities in pharmaceutical substances like Gefitinib. [, ] This method allows for sensitive and selective detection of these impurities at trace levels, ensuring drug safety and quality control.

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